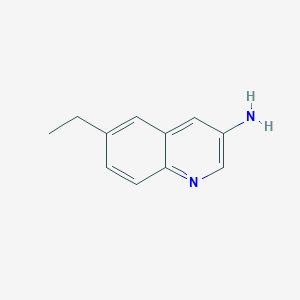

6-ETHYL-QUINOLIN-3-YLAMINE

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

6-ethylquinolin-3-amine |

InChI |

InChI=1S/C11H12N2/c1-2-8-3-4-11-9(5-8)6-10(12)7-13-11/h3-7H,2,12H2,1H3 |

InChI Key |

QGLMRYLOBQWDGE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=CC(=CN=C2C=C1)N |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 6 Ethyl Quinolin 3 Ylamine and Analogues

Established Quinoline (B57606) Synthesis Approaches

Classic methods for quinoline synthesis often involve the cyclization of appropriately substituted benzene (B151609) derivatives. These reactions, named after their discoverers, remain fundamental in heterocyclic chemistry.

The Friedländer synthesis is a straightforward and widely used method for producing quinolines. smolecule.comnih.gov It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration reaction. smolecule.comnih.gov The reaction has been catalyzed by various acids, bases, and more recently, by transition metals and under solvent-free conditions to improve efficiency and environmental friendliness. tandfonline.comresearchgate.net

Two primary mechanisms are proposed: one begins with an aldol (B89426) reaction followed by imine formation, while the other starts with the formation of a Schiff base, followed by an intramolecular aldol condensation. smolecule.com

For the specific synthesis of 6-ETHYL-QUINOLIN-3-YLAMINE, a plausible Friedländer approach would involve the reaction of 2-Amino-5-ethylbenzaldehyde (B13127175) with a compound such as aminoacetonitrile . The reaction would proceed via condensation and subsequent cyclization to form the desired 3-aminoquinoline (B160951) structure. An alternative, and often more practical variation, involves the synthesis of a 3-nitroquinoline (B96883) precursor. This can be achieved by reacting a 2-aminobenzaldehyde (B1207257) with a nitro-containing compound. For instance, the reaction of 2-amino-5-ethylbenzaldehyde with a nitro-olefin in the presence of a catalyst can yield a 3-nitro-1,2-dihydroquinoline, which is then oxidized to the corresponding 3-nitroquinoline. researchgate.net Subsequent reduction of the nitro group provides the target 3-aminoquinoline. researchgate.net

Table 1: Plausible Friedländer Synthesis Reactants for this compound

| 2-Aminoaryl Carbonyl | α-Methylene Compound | Resulting Functionality |

| 2-Amino-5-ethylbenzaldehyde | Aminoacetonitrile | Direct formation of 3-amino group |

| 2-Amino-5-ethylbenzaldehyde | Nitroacetonitrile | Formation of 3-nitro group (requires reduction) |

The Niementowski and Pfitzinger reactions are considered variations of the Friedländer synthesis. smolecule.comiipseries.org

The Niementowski reaction involves the thermal condensation of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline (quinolin-4-one) derivatives. iipseries.orgsci-hub.se To synthesize a 6-ethyl substituted quinoline via this method, 4-Ethylanthranilic acid would be the logical starting material. However, this reaction yields a 4-hydroxy substituent, which would require subsequent chemical steps to be removed and for a 3-amino group to be installed, making it a less direct route for the target compound. iipseries.org

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) utilizes isatin (B1672199) or its derivatives, which react with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. rsc.orgacs.org The reaction begins with the hydrolytic opening of the isatin ring to form an isatoic acid, which then condenses with the carbonyl compound. iipseries.orgresearchgate.net To achieve the 6-ethyl substitution pattern, one would start with 5-Ethylisatin . smolecule.com The resulting 6-ethylquinoline-4-carboxylic acid could then potentially be converted to the target amine through a series of steps including decarboxylation and subsequent amination, though this is a multi-step and often low-yielding process. researchgate.netijsr.net

Anthranilic acid and its derivatives are versatile precursors for quinoline synthesis, most notably in the Niementowski reaction as previously described. iipseries.orgsci-hub.se Other methods starting from aniline (B41778) derivatives, such as the Gould-Jacobs reaction, are also prominent. This reaction involves treating an aniline with ethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield a 4-hydroxyquinoline. Using 4-Ethylaniline as the starting material would lead to a 6-ethyl-4-hydroxyquinoline (B1604984) skeleton, which would again require further functional group manipulations to arrive at this compound. epa.gov More direct syntheses of aminoquinolines from anthranilic acid derivatives have been developed, often involving multi-step sequences to build the desired functionality. researchgate.netrsc.org

Multicomponent Reactions in Quinoline Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. wikipedia.org Several MCRs are used for quinoline synthesis.

The Doebner-von Miller reaction is a classic example, involving the reaction of an aniline (e.g., 4-Ethylaniline ) with an α,β-unsaturated carbonyl compound. nih.gov This acid-catalyzed reaction is robust but can sometimes lack regioselectivity with substituted anilines. rsc.org

A related method is the Doebner reaction , which uses an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. researchgate.net

The Povarov reaction is a powerful MCR for synthesizing tetrahydroquinolines, which can then be oxidized to quinolines. acs.orgorganic-chemistry.org The reaction is a formal [4+2] cycloaddition between an aniline, an aldehyde, and an activated alkene or alkyne. acs.orgorganic-chemistry.org A plausible, albeit complex, Povarov-type approach to this compound could involve the reaction of 4-Ethylaniline , an aldehyde, and a dienophile engineered to introduce a nitrogen precursor at the C3 position. More recent variations have expanded the scope of the Povarov reaction, allowing for the direct synthesis of highly substituted quinolines. rsc.orgresearchgate.net

Table 2: Overview of Key Quinoline Synthesis Reactions

| Reaction Name | Key Reactants | Typical Product | Plausible Starting Material for 6-Ethyl Moiety |

| Friedländer | 2-Aminoaryl ketone/aldehyde + α-Methylene ketone | Substituted Quinoline | 2-Amino-5-ethylbenzaldehyde |

| Niementowski | Anthranilic acid + Ketone/Aldehyde | 4-Hydroxyquinoline | 4-Ethylanthranilic acid |

| Pfitzinger | Isatin + Carbonyl compound | Quinoline-4-carboxylic acid | 5-Ethylisatin |

| Doebner-von Miller | Aniline + α,β-Unsaturated carbonyl | Substituted Quinoline | 4-Ethylaniline |

| Povarov | Aniline + Aldehyde + Alkene/Alkyne | Tetrahydroquinoline/Quinoline | 4-Ethylaniline |

Targeted Synthesis of Aminoquinoline Derivatives

While classical methods can be adapted, more direct routes have been developed for the synthesis of specific aminoquinoline isomers.

The synthesis of quinolin-3-ylamines often proceeds through intermediates where the nitrogen functionality is introduced as a nitro group or a nitrile, which is subsequently converted to the amine.

A highly plausible and direct route to this compound involves the synthesis of the key intermediate 2-Chloro-6-ethylquinoline-3-carbonitrile . The existence of commercial suppliers for this specific compound (CAS 498548-90-6) underscores its utility as a synthetic precursor. researchgate.net The synthesis of this intermediate can be achieved via a Vilsmeier-Haack reaction.

Vilsmeier-Haack Reaction: Reaction of p-ethylacetanilide with a Vilsmeier reagent (e.g., generated from phosphorus oxychloride and dimethylformamide) yields 2-chloro-6-ethylquinoline-3-carbaldehyde. znaturforsch.com

Conversion to Nitrile: The resulting aldehyde can be converted to the corresponding oxime and then dehydrated to form 2-Chloro-6-ethylquinoline-3-carbonitrile . znaturforsch.com

Amination: The chloro and nitrile groups can then be converted to the desired amines. For example, hydrazinolysis of the 2-chloro-3-carbonitrile intermediate has been shown to produce 1H-pyrazolo[3,4-b]quinolin-3-ylamine. znaturforsch.com A similar reaction or catalytic reduction could be employed to yield this compound, potentially involving the reduction of the nitrile and hydrogenolysis of the chloro group.

Another common and effective strategy is the reduction of a 3-nitroquinoline precursor . researchgate.net

Synthesis of 6-Ethylquinoline (B35026): This can be accomplished through methods like the Doebner-von Miller reaction, reacting 4-Ethylaniline with an α,β-unsaturated aldehyde like acrolein.

Nitration: The resulting 6-ethylquinoline is then subjected to nitration. Nitration of quinoline typically occurs on the benzene ring, but under specific conditions, nitration at the C3 position can be achieved, often via an N-oxide intermediate, to produce 6-Ethyl-3-nitroquinoline . researchgate.net

Reduction: The final step is the reduction of the nitro group to an amine using standard reducing agents such as tin(II) chloride, hydrogen over a palladium catalyst, or iron in acidic media. researchgate.net This step yields the final product, This compound .

Introduction of the Ethyl Group at the C-6 Position

The installation of an ethyl group onto the C-6 position of the quinoline nucleus is a critical step in the synthesis of this compound. This functionalization is typically achieved on a pre-formed quinoline ring system. The choice of method depends on the available starting materials and the desired reaction efficiency.

Common strategies include direct alkylation reactions. Friedel-Crafts alkylation, a classical method, can introduce alkyl groups onto the benzene ring portion of the quinoline. However, this method can sometimes suffer from a lack of regioselectivity and the potential for polyalkylation. More controlled methods often involve nucleophilic substitution or cross-coupling reactions. For instance, a quinoline precursor bearing a suitable leaving group, such as a halogen, at the C-6 position can react with an ethylating agent.

Modern approaches increasingly rely on transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, which offer high regioselectivity and functional group tolerance. These reactions would involve coupling a 6-haloquinoline derivative with an organometallic ethyl reagent.

Another powerful strategy is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like substituted quinolines in a single step from multiple starting materials. rsc.org While a direct MCR synthesis of this compound is not prominently documented, MCRs like the Doebner-von Miller reaction, starting with 4-ethylaniline, can be envisioned to construct the 6-ethylquinoline core. acs.org This reaction involves the condensation of an aniline with α,β-unsaturated carbonyl compounds.

| Method | Description | Starting Materials Example | Key Features |

| Direct Alkylation | Introduction of an ethyl group onto the quinoline ring, often requiring a pre-functionalized substrate for selectivity. | 6-Bromoquinoline, Ethylating agent | Can be achieved via various alkylation chemistries. |

| Doebner-von Miller Reaction | An acid-catalyzed reaction of an aniline with α,β-unsaturated aldehydes or ketones to form the quinoline ring. acs.org | 4-Ethylaniline, α,β-Unsaturated carbonyl compound | Builds the ethyl-substituted quinoline core directly. |

| Multicomponent Reactions (MCRs) | Convergent synthesis where three or more reactants combine in a single operation to form the product, which incorporates most atoms of the starting materials. rsc.org | Substituted anilines, aldehydes, activated methylene (B1212753) compounds | High atom economy and efficiency. rsc.org |

Advanced Synthetic Strategies for High-Purity Derivatives

The demand for high-purity pharmaceutical intermediates has spurred the development of advanced synthetic methods that offer greater efficiency, selectivity, and yield. mdpi.com For quinoline derivatives, these strategies often involve novel catalytic systems.

A significant advancement is the direct C-H bond activation and functionalization. nih.govmdpi.com This approach avoids the need for pre-functionalizing the quinoline ring with a leaving group. For example, rhodium(I)-phosphine catalysts have been used for the ortho-alkylation of nitrogen-containing heterocycles like quinoline with olefins. nih.gov This method allows for the direct introduction of alkyl groups at positions adjacent to the nitrogen atom. While this specific example targets the C2 or C8 position, the principle of C-H activation is a powerful tool that is being explored for functionalizing various positions on the quinoline ring. mdpi.comacs.org Palladium-catalyzed aerobic oxidative aromatization of aliphatic alcohols and anilines represents another advanced route to create diverse substituted quinolines with high yields. organic-chemistry.org

Furthermore, visible-light-mediated photocatalysis has emerged as a powerful tool. organic-chemistry.org These reactions can proceed under mild conditions and often exhibit high selectivity. For instance, visible-light-promoted oxidative cyclization reactions have been developed to synthesize the quinoline core. organic-chemistry.org Such methods reduce the need for harsh reagents and high temperatures, contributing to cleaner reaction profiles and higher purity products.

| Strategy | Catalyst/Reagent Example | Description | Advantages |

| C-H Bond Activation/Alkylation | [RhCl(coe)₂]₂ / PCy₃·HCl nih.gov | Direct functionalization of a C-H bond on the quinoline ring with an alkene, bypassing the need for a pre-installed leaving group. nih.gov | Atom economy, reduced synthetic steps. mdpi.comnih.gov |

| Aerobic Oxidative Aromatization | Pd(OAc)₂ / 2,4,6-Collidine organic-chemistry.org | Catalytic reaction using simple aliphatic alcohols and anilines with air as the oxidant to form the quinoline ring. | High yields, wide functional group tolerance, scalable. organic-chemistry.org |

| Visible Light-Mediated Photocatalysis | Anthraquinone / DMSO organic-chemistry.org | Utilizes light energy to drive oxidative cyclization reactions under mild, room-temperature conditions. | High chemoselectivity, environmentally friendly conditions. organic-chemistry.org |

Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net In quinoline synthesis, this translates to developing methods that use less hazardous substances, reduce waste, and improve energy efficiency. rsc.orgnih.gov

One significant green approach is the use of nanocatalysts. acs.orgnih.gov Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity and often allowing for reactions to proceed under milder conditions. nih.gov Importantly, many nanocatalysts can be easily recovered and reused, reducing waste and cost. nih.gov For example, magnetic nanocatalysts have been employed for the synthesis of quinoline derivatives, facilitating easy separation from the reaction mixture using an external magnet. nih.gov

Electrosynthesis represents another frontier in green quinoline synthesis. rsc.org By using electricity as a "reagent" to drive reactions, chemists can often replace hazardous and wasteful chemical oxidants or reductants. rsc.org An electrochemical version of the Friedländer reaction has been developed that operates in aqueous conditions at moderate temperatures, achieving high atom economy and avoiding toxic reagents like tin(II) chloride. rsc.org

The use of greener solvents, such as water or ethylene (B1197577) glycol, and solvent-free reaction conditions are also central to green quinoline synthesis. researchgate.netnih.gov Microwave-assisted synthesis has been shown to dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netmdpi.com

| Green Approach | Example | Key Principles Addressed | Benefits |

| Nanocatalysis | Fe₃O₄ Nanoparticles nih.gov | Catalysis, Waste Prevention | High efficiency, mild conditions, catalyst reusability. acs.orgnih.gov |

| Electrosynthesis | Constant-current electrolysis with nickel foam cathode rsc.org | Safer Solvents & Auxiliaries, Atom Economy, Energy Efficiency | Replaces hazardous reagents with electricity, operates in aqueous media, reduces waste. rsc.org |

| Microwave-Assisted Synthesis | Microwave irradiation in water or solvent-free researchgate.netmdpi.com | Energy Efficiency | Drastically reduced reaction times, improved yields. researchgate.net |

| Use of Green Solvents | Water, Ethanol nih.gov | Safer Solvents & Auxiliaries | Reduced environmental impact and toxicity. researchgate.netnih.gov |

Iii. Chemical Reactivity and Derivatization of the 6 Ethyl Quinolin 3 Ylamine Scaffold

Functionalization of the Amine Moiety

The primary amine at the C-3 position is a key handle for derivatization, behaving as a typical aromatic amine. Its nucleophilic character allows for a wide range of reactions to introduce new functional groups, thereby modulating the molecule's properties.

Common functionalization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This transformation is useful for altering solubility and electronic properties.

Sulfonylation: Treatment with sulfonyl chlorides, typically in the presence of a base like pyridine (B92270), affords sulfonamides. researchgate.net This reaction is a cornerstone in medicinal chemistry for creating derivatives with diverse biological activities. researchgate.net The general method involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base. researchgate.net

Alkylation: While direct N-alkylation can be challenging to control and may lead to over-alkylation, reductive amination with aldehydes or ketones provides a reliable method for synthesizing secondary and tertiary amine derivatives.

Diazotization: The amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This highly reactive intermediate can then undergo various substitution reactions (Sandmeyer, Schiemann, etc.) to introduce a wide array of functional groups, including halogens, cyano, and hydroxyl groups, at the C-3 position.

Interactive Table 3.1: Representative Reactions of the Amine Moiety

| Reaction Type | Reagent | Product Class | Potential Impact on Properties |

| Acylation | Acetyl chloride | N-(6-ethylquinolin-3-yl)acetamide | Increased steric bulk, altered H-bonding |

| Sulfonylation | Benzenesulfonyl chloride | N-(6-ethylquinolin-3-yl)benzenesulfonamide | Introduction of a flexible acidic group |

| Reductive Amination | Acetone, NaBH₃CN | N-isopropyl-6-ethylquinolin-3-amine | Increased lipophilicity, altered basicity |

| Diazotization/Sandmeyer | 1. NaNO₂, HCl2. CuBr | 3-Bromo-6-ethylquinoline | Replacement of amine with a halogen |

Modifications on the Quinoline (B57606) Ring System

The quinoline ring itself is a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine ring. These two components have distinct reactivities. researchgate.net

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack. reddit.com Consequently, electrophilic substitution occurs preferentially on the benzene ring. reddit.comuop.edu.pk The existing 3-amino and 6-ethyl groups are both activating, ortho-, para-directing groups. The powerful activating effect of the amino group, even from the adjacent ring, combined with the activating effect of the ethyl group, enhances the nucleophilicity of the benzene ring. Substitutions are predicted to occur at the C-5 and C-8 positions. uop.edu.pk Common SEAr reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group, typically at C-5 or C-8. uop.edu.pk

Halogenation: Reactions with Cl₂, Br₂, or I₂ in the presence of a Lewis acid catalyst can install halogen atoms on the benzene ring. masterorganicchemistry.com

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group. uop.edu.pk

Nucleophilic Aromatic Substitution (SNAr): These reactions are less common on the unsubstituted ring but can occur on the electron-deficient pyridine ring, especially if a good leaving group is present at the C-2 or C-4 positions. uop.edu.pk For 6-ETHYL-QUINOLIN-3-YLAMINE itself, such reactions are not facile without prior modification.

Regioselective Substitutions and their Impact on Molecular Properties

Regioselectivity in the derivatization of this compound is governed by the electronic and steric effects of the existing substituents.

Directing Effects in SEAr:

The 3-amino group is a strong activating group. While located on the pyridine ring, its electron-donating resonance effect strongly influences the carbocyclic ring, directing incoming electrophiles.

The 6-ethyl group is a weak activating group that directs incoming electrophiles to the ortho (C-5, C-7) and para (no para position available) positions.

The synergistic directing effects of the amino and ethyl groups strongly favor substitution at the C-5 position . Substitution at C-7 is also possible but may be less favored. The C-8 position is another potential site for substitution. uop.edu.pk The precise outcome often depends on the specific reaction conditions and the nature of the electrophile. mdpi.com

Impact on Molecular Properties: The position of a newly introduced substituent can have a profound impact on the molecule's characteristics.

Basicity: The basicity of the quinoline nitrogen (pKa ≈ 4.9) can be altered by substituents. Electron-withdrawing groups on the ring will decrease basicity, while electron-donating groups will increase it.

Lipophilicity: Introducing nonpolar groups (e.g., halogens, alkyl chains) will increase the molecule's lipophilicity (logP), affecting its solubility and membrane permeability.

Fluorescence: The quinoline scaffold is known to be fluorescent. Substitution patterns can significantly alter the absorption and emission wavelengths, as well as the quantum yield. For instance, introducing an electron-withdrawing group at certain positions can be crucial for the fluorescence properties of related heterocyclic systems. mdpi.com

Interactive Table 3.2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) | Rationale |

| Bromination | Br₂, FeBr₃ | 5-Bromo-6-ethylquinolin-3-amine | The C-5 position is ortho to the activating 6-ethyl group and is strongly activated by the 3-amino group. |

| Nitration | HNO₃, H₂SO₄ | 6-Ethyl-5-nitroquinolin-3-amine | Similar to bromination, the C-5 position is the most electronically enriched and sterically accessible site. |

Formation of Hybrid Molecules and Conjugates

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug design. nih.gov The this compound scaffold is well-suited for this approach, with the 3-amino group serving as a versatile anchor point for conjugation.

Amide/Sulfonamide Linkages: The most straightforward method for creating hybrid molecules is by forming a stable amide or sulfonamide bond between the 3-amino group and a carboxylic acid or sulfonic acid of another molecule of interest (e.g., another heterocyclic system, a natural product, or a peptide).

Urea (B33335)/Thiourea Linkages: Reaction of the amine with isocyanates or isothiocyanates provides access to urea or thiourea-linked conjugates, respectively. These linkers offer different geometric and hydrogen-bonding capabilities compared to amides.

Click Chemistry: If the amine is first converted to an azide (B81097) (via diazotization followed by substitution), it can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, providing a highly efficient and modular approach to building complex conjugates.

The goal of creating such hybrids is often to develop compounds with dual-target mechanisms or to improve the pharmacokinetic profile of the parent molecules. nih.gov For example, quinoline-thiazole hybrids have been synthesized by combining the two bioactive moieties into a single molecular scaffold to explore new biocidal agents. nih.gov

Iv. Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

In the proton NMR (¹H NMR) spectrum of 6-ETHYL-QUINOLIN-3-YLAMINE, distinct signals are expected for the protons of the quinoline (B57606) core, the ethyl substituent, and the amine group. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons on the aromatic quinoline ring are expected to appear in the downfield region (typically δ 6.5-8.5 ppm) due to the deshielding effect of the ring current. libretexts.org The ethyl group protons will exhibit characteristic splitting patterns: a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, arising from spin-spin coupling with adjacent protons. The amine (-NH₂) protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.60 | Singlet | 1H | H-2 |

| ~7.85 | Doublet | 1H | H-4 |

| ~7.80 | Doublet | 1H | H-5 |

| ~7.50 | Doublet of doublets | 1H | H-7 |

| ~7.30 | Singlet | 1H | H-8 |

| ~4.00 | Broad Singlet | 2H | -NH₂ |

| ~2.75 | Quartet | 2H | -CH₂- (Ethyl) |

| ~1.30 | Triplet | 3H | -CH₃ (Ethyl) |

Note: Predicted values are based on typical shifts for substituted quinolines and aromatic amines. Actual experimental values may vary.

The carbon-13 NMR (¹³C NMR) spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Due to the molecule's asymmetry, each of the 11 carbon atoms is expected to be unique, resulting in 11 distinct signals. Carbons of the aromatic quinoline ring typically resonate in the δ 110-150 ppm range. libretexts.orglibretexts.org The carbons of the ethyl group will appear in the upfield region, with the -CH₂ carbon around δ 29 ppm and the -CH₃ carbon around δ 15 ppm, similar to what is seen for ethylbenzene. docbrown.info

Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~148.0 | C-8a |

| ~145.0 | C-2 |

| ~144.0 | C-6 |

| ~138.0 | C-3 |

| ~132.0 | C-4a |

| ~129.0 | C-5 |

| ~128.0 | C-8 |

| ~127.0 | C-7 |

| ~120.0 | C-4 |

| ~29.0 | -CH₂- (Ethyl) |

| ~15.5 | -CH₃ (Ethyl) |

Note: Predicted values are based on typical shifts for substituted quinolines and aromatic amines. Actual experimental values may vary.

Mass Spectrometry (MS) Applications (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₂N₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound. The fragmentation pattern provides valuable structural information. A characteristic fragmentation of alkyl-substituted aromatic compounds is the benzylic cleavage. cdnsciencepub.comcdnsciencepub.com For this compound, this would involve the loss of a methyl radical (•CH₃) from the ethyl group, leading to a stable benzylic-type cation. This fragment (M-15) is often the base peak in the spectrum of ethylquinolines. cdnsciencepub.com Other fragmentations may involve the quinoline ring itself.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Ion Formula | Description |

|---|---|---|

| 172 | [C₁₁H₁₂N₂]⁺ | Molecular Ion (M⁺) |

| 157 | [C₁₀H₉N₂]⁺ | Loss of methyl radical (•CH₃) from ethyl group (M-15) |

| 144 | [C₉H₈N₂]⁺ | Loss of ethylene (B1197577) (C₂H₄) from ethyl group (M-28) |

| 117 | [C₈H₇N]⁺ | Loss of HCN from the M-28 fragment |

Note: The relative intensities of fragment ions can vary based on the ionization method and energy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its primary amine, aromatic quinoline, and aliphatic ethyl components.

The primary amine (-NH₂) group will be identifiable by two medium-intensity N-H stretching bands in the 3500-3300 cm⁻¹ region. orgchemboulder.com Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹. scialert.net The quinoline ring will produce characteristic C=C and C=N stretching vibrations in the 1650-1450 cm⁻¹ region. mdpi.com A strong band for the aromatic C-N stretch is also expected. orgchemboulder.com

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic (Quinoline) |

| 2980 - 2850 | C-H Stretch | Aliphatic (Ethyl group) |

| 1620 - 1580 | N-H Bend | Primary Amine |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic Ring (Quinoline) |

| 1335 - 1250 | C-N Stretch | Aromatic Amine |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV radiation, leading to π → π* transitions. The presence of substituents on the quinoline ring can significantly influence the absorption maxima (λmax) and molar absorptivity.

Compared to unsubstituted quinoline, this compound has two key substituents. The amino group (-NH₂) is a strong auxochrome with lone pair electrons that can participate in resonance with the aromatic system. This typically causes a bathochromic shift (a shift to longer wavelengths, also known as a red shift) and an increase in absorption intensity. researchgate.netresearchgate.net The ethyl group, being a weak alkyl auxochrome, is expected to have a much smaller effect, likely causing a minor red shift. Therefore, the UV-Vis spectrum of this compound is predicted to show absorption bands at longer wavelengths than those of quinoline itself.

Predicted UV-Visible Absorption Data

| Predicted λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~250 - 280 | π → π* | Quinoline Ring |

| ~330 - 360 | π → π* | Quinoline Ring with Amine Auxochrome |

Note: The exact λmax values are solvent-dependent. The predictions are based on data for other amino-substituted quinolines. researchgate.net

V. Structure Activity Relationship Sar Studies on Quinoline 3 Ylamine Analogues

Principles of SAR in Heterocyclic Compounds

Heterocyclic compounds, characterized by a ring structure containing atoms of at least two different elements, are prevalent in pharmaceuticals due to their diverse chemical properties and ability to interact with biological targets. The SAR principles for these compounds revolve around several key concepts:

Pharmacophore Identification : This involves identifying the essential structural features and their spatial arrangement within the molecule that are responsible for its biological activity. For heterocyclic compounds, this includes the arrangement of heteroatoms, aromatic rings, hydrogen bond donors/acceptors, and hydrophobic regions.

Bioisosterism : This principle involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the aim of creating a new compound with improved biological properties. In heterocyclic chemistry, replacing a carbon atom with a nitrogen atom in a ring or altering substituent groups can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile.

Conformational Analysis : The three-dimensional shape of a molecule is critical for its interaction with a biological target. The rigidity of many heterocyclic rings, such as the quinoline (B57606) nucleus, provides a fixed scaffold for substituents, but the conformation of flexible side chains can significantly influence activity.

Electronic Effects : The distribution of electrons within the heterocyclic ring system, influenced by the heteroatoms and substituents, plays a crucial role in binding interactions. Electron-donating or electron-withdrawing groups can alter the pKa, polarity, and reactivity of the molecule, thereby affecting its biological activity.

Influence of Substituent Position and Nature on Biological Interactions

The biological activity of quinoline-3-ylamine analogues is highly dependent on the position and chemical nature of substituents on the quinoline ring and the 3-amino group. These modifications can influence the molecule's affinity for its target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

While specific SAR studies focusing exclusively on 6-ethyl-quinolin-3-ylamine are not extensively documented in publicly available literature, the impact of substitutions at the C-6 position of the quinoline ring has been a subject of investigation in various therapeutic contexts. Generally, the C-6 position is a critical site for modification, and the introduction of different functional groups can significantly modulate biological activity.

| Substituent at C-6 | General Effect on Physicochemical Properties | Potential Impact on Biological Activity |

|---|---|---|

| Hydrogen (Unsubstituted) | Baseline lipophilicity and electronic profile. | Serves as a reference compound for SAR studies. |

| Halogen (e.g., -F, -Cl) | Increases lipophilicity and can act as a hydrogen bond acceptor. Alters electronic distribution. | Often enhances activity due to improved target binding and membrane penetration. who.int |

| Methoxy (-OCH3) | Can increase polarity and act as a hydrogen bond acceptor. | Variable effects; can enhance activity in some contexts (e.g., antimalarials) by forming key interactions. who.int |

| Ethyl (-CH2CH3) | Increases lipophilicity and steric bulk. | Potentially enhances cellular uptake and hydrophobic interactions with the target, but could also introduce steric hindrance. |

Substitutions on both the quinoline ring system and the exocyclic amine group are crucial in defining the SAR of quinoline-3-ylamine analogues. The quinoline core itself is a privileged scaffold in medicinal chemistry, and modifications at various positions can fine-tune its biological profile. who.int

Research on various quinoline derivatives has highlighted the importance of specific substitution patterns. For instance, in the development of certain kinase inhibitors, substituents at the C-3 and C-6 positions of the quinoline scaffold have been explored to enhance potency and selectivity. rsc.org The introduction of bulky or flexible side chains on the amine moiety can also be used to probe the binding pocket of a target enzyme and optimize interactions.

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the quinoline ring can have several effects:

Altered Electronic Properties : Halogens are electronegative and can alter the electron density of the aromatic ring, which can influence binding interactions with the target.

Metabolic Stability : The introduction of halogens, particularly fluorine, can block sites of metabolism, leading to a longer half-life in the body.

Binding Interactions : Halogen atoms can participate in specific interactions with biological targets, such as halogen bonding, which can contribute to binding affinity.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design. archive.org There is often an optimal range of lipophilicity for a given biological target. While increased lipophilicity can improve membrane permeability, excessively high lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and non-specific toxicity. archive.orgnih.gov SAR studies on quinoline analogues often involve a systematic variation of substituents to optimize the lipophilicity for the desired therapeutic effect. nih.govresearchgate.net

| Halogen | Size | Electronegativity | Key Effects on SAR |

|---|---|---|---|

| Fluorine (F) | Small | Highest | Can block metabolism, increase binding affinity through specific interactions, and minimally increase steric bulk. |

| Chlorine (Cl) | Medium | High | Significantly increases lipophilicity and can participate in halogen bonding. archive.org |

| Bromine (Br) | Large | High | Further increases lipophilicity and steric bulk. |

| Iodine (I) | Largest | Moderate | Strong halogen bond donor, significantly increases lipophilicity. |

Stereochemical Considerations in Quinoline Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of quinoline derivatives. The introduction of chiral centers, either in the quinoline scaffold itself or in its substituents, can lead to the existence of enantiomers or diastereomers. These stereoisomers can exhibit significantly different pharmacological and toxicological properties.

The differential activity of stereoisomers arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. Consequently, one enantiomer may fit into the binding site of a target more effectively than the other, leading to a higher affinity and greater biological response. For example, the famous antimalarial drug quinine (B1679958) and its diastereomer quinidine (B1679956), both quinoline alkaloids, have different primary therapeutic uses, with quinine being used for malaria and quinidine as an antiarrhythmic agent.

In the context of SAR studies, it is crucial to consider the stereochemistry of quinoline derivatives. The synthesis of single enantiomers and the evaluation of their individual biological activities are often necessary to fully understand the SAR and to develop a more selective and potent drug. The absolute configuration of a chiral center can determine the orientation of key functional groups, which in turn dictates the binding interactions with the target.

Rational Design Strategies Based on SAR Data

The data generated from SAR studies provide the foundation for the rational design of new and improved quinoline-3-ylamine analogues. researchgate.netresearchgate.net By understanding which structural features are essential for activity and which can be modified to enhance desired properties, medicinal chemists can move away from random screening and towards a more targeted approach to drug discovery. researchgate.netresearchgate.net

Rational design strategies based on SAR data often involve:

Pharmacophore Modeling : Based on the SAR of a series of active compounds, a 3D pharmacophore model can be generated. This model represents the key features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) and their spatial relationships required for biological activity. This model can then be used to virtually screen large compound libraries to identify new potential hits.

Bioisosteric Replacement : SAR data can reveal that a particular functional group is problematic, for example, due to metabolic instability or toxicity. Bioisosteric replacement can be used to substitute this group with another that retains the desired biological activity but has an improved ADME/Tox profile.

Structure-Based Drug Design : If the 3D structure of the biological target is known, SAR data can be used in conjunction with computational docking studies to understand how the quinoline analogues bind to the target at a molecular level. This allows for the design of new analogues with improved complementarity to the binding site.

QSAR (Quantitative Structure-Activity Relationship) : QSAR models use statistical methods to correlate the biological activity of a series of compounds with their physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters). These models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

Through these rational design strategies, the SAR data from initial lead compounds can be leveraged to create a new generation of quinoline-3-ylamine analogues with optimized potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net

Vi. Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. DFT, particularly using hybrid functionals like B3LYP, is widely employed for its balance of accuracy and computational efficiency in studying quinoline (B57606) derivatives. nih.govresearchgate.net These calculations are typically performed using specific basis sets, such as 6-31G(d,p) or cc-pVQZ, which define the mathematical functions used to describe the distribution of electrons. nih.govmdpi.com

The electronic properties of a molecule are critical determinants of its chemical behavior and spectroscopic characteristics. Quantum chemical calculations can predict several key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. mdpi.com Another key property is the Molecular Electrostatic Potential (MEP), which maps the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species, including biological receptors.

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |

Note: The data in this table is illustrative, based on typical values for similar heterocyclic amines, and is intended to demonstrate the output of quantum chemical calculations. Specific experimental or calculated values for 6-ETHYL-QUINOLIN-3-YLAMINE were not available in the consulted resources.

From the fundamental electronic properties calculated via DFT, a set of global chemical reactivity descriptors can be derived. mdpi.com These descriptors provide a quantitative framework for understanding and predicting the reactivity of a molecule. Key descriptors include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

These descriptors are invaluable for comparing the reactivity of a series of related compounds and for understanding the mechanisms of chemical reactions. mdpi.com

| Descriptor | Formula | Predicted Value (Illustrative) | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.5 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.3 eV | Resistance to charge transfer. |

| Chemical Softness (S) | 1/(2η) | 0.217 eV-1 | Ease of electronic perturbation. |

| Electrophilicity Index (ω) | μ2/(2η) | 2.66 eV | Propensity to accept electrons. |

Note: The data in this table is illustrative and derived from the hypothetical electronic properties listed previously. It serves to exemplify the types of reactivity descriptors generated from DFT studies.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. researchgate.netnih.gov For quinoline derivatives, which are known to interact with a variety of biological targets including kinases and DNA gyrase, docking studies can reveal key binding interactions. mdpi.comresearchgate.net The process involves placing the ligand (this compound) into the active site of a target protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). The resulting poses are analyzed to identify specific interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking, which stabilize the ligand-protein complex. nih.govtiiips.com

Molecular Dynamics Simulations for Conformational Stability and Binding

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov MD simulations are used to assess the stability of the docked conformation and to understand the flexibility of both the ligand and the protein. mdpi.comresearchgate.net Starting from the docked pose, an MD simulation calculates the forces between atoms and their subsequent movements over a set period, typically nanoseconds. mdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to determine if the system reaches a stable equilibrium. researchgate.net A stable RMSD plot suggests that the ligand remains securely bound in the active site, validating the docking results. mdpi.com

In Silico ADME Predictions and Pharmacokinetic Profiling

For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models use the chemical structure of a compound to estimate these properties computationally, reducing the need for costly and time-consuming experimental assays in the early stages of drug discovery. mdpi.com These models can predict parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and potential inhibition of cytochrome P450 (CYP) enzymes. japsonline.com Additionally, drug-likeness rules, such as Lipinski's Rule of Five, are applied to assess whether a compound has physicochemical properties consistent with orally active drugs. nih.gov

| ADME/Drug-Likeness Parameter | Predicted Property (Illustrative) | Interpretation |

| Molecular Weight | 186.25 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Octanol/Water Partition Coeff.) | 2.8 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 1 (from -NH2) | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 2 (from N atoms) | Complies with Lipinski's Rule (≤ 10) |

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Penetration | Medium | May have potential for CNS activity. |

Note: The data in this table is illustrative, based on calculations for the this compound structure using standard predictive models. It is intended to show the type of information gained from in silico ADME profiling.

Vii. Molecular Target Identification and Mechanistic Studies in Vitro & in Silico

Affinity-Based Approaches for Protein Target Discovery (e.g., Affinity Chromatography, Affinity Pull-down)

Affinity-based methods are powerful tools for identifying the direct binding partners of a small molecule within a complex biological sample. nih.gov Techniques like affinity chromatography and affinity pull-down assays utilize an immobilized version of the compound of interest to "fish out" interacting proteins from cell lysates. nih.govnih.gov

In the context of quinoline (B57606) derivatives, these approaches involve synthesizing a probe molecule where 6-ETHYL-QUINOLIN-3-YLAMINE is chemically linked to a solid support (like chromatography beads) or a tag (like biotin). nih.gov When a cell extract is passed over this affinity matrix, proteins that specifically bind to the compound are captured. nih.gov After washing away non-specific binders, the captured proteins can be eluted and identified using techniques like mass spectrometry. researchgate.netresearchgate.net This methodology provides a direct line of sight to the potential protein targets, paving the way for further validation and mechanistic studies. While this is a standard approach, specific studies detailing the use of affinity chromatography or pull-down assays for this compound are not yet prevalent in published literature.

Label-Free Methods for Molecular Target Elucidation

In recent years, label-free methods have gained prominence as they circumvent the need to chemically modify the compound, which can sometimes alter its binding properties. nih.gov These techniques rely on detecting changes in the biophysical properties of proteins upon ligand binding. nih.gov

Methods such as the cellular thermal shift assay (CETSA) assess changes in the thermal stability of proteins in the presence of the ligand. nih.gov The principle is that a protein bound to a small molecule like this compound will often be stabilized and denature at a higher temperature than the unbound protein. By comparing the proteome of treated and untreated cells across a temperature gradient, stabilized proteins can be identified as potential targets. nih.gov Other label-free approaches measure changes in protein stability against proteolysis or chemical denaturation. nih.gov These unbiased methods are crucial for discovering novel or unexpected targets of quinoline compounds.

Characterization of Ligand-Receptor Binding Modes

Once a potential protein target is identified, understanding the precise nature of the interaction is critical. In silico molecular docking is a widely used computational method to predict how a ligand, such as this compound, fits into the binding site of a receptor protein. nih.gov

These simulations model the three-dimensional structures of both the ligand and the protein to calculate the most favorable binding orientation and affinity. nih.gov The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. For quinoline derivatives, docking studies have been instrumental in understanding their interactions with various protein targets. nih.gov This computational insight is invaluable for guiding the rational design of more potent and selective analogs.

Enzyme Inhibition Kinetics and Mechanism of Action

Many quinoline-based compounds exert their biological effects by inhibiting enzymes. nih.gov Enzyme kinetics studies are therefore essential to characterize the inhibitory activity of this compound. These experiments measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor.

Kinetic studies can determine the type of inhibition, which provides clues about the inhibitor's mechanism.

Competitive inhibition occurs when the inhibitor binds to the same active site as the substrate. This type of inhibition can be overcome by increasing the substrate concentration. nih.gov

Non-competitive inhibition involves the inhibitor binding to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its activity regardless of substrate concentration. researchgate.net

Mixed-type inhibition is where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic efficiency. researchgate.net

Graphical analysis of kinetic data, such as Lineweaver-Burk plots, is commonly used to distinguish between these inhibition types. researchgate.net

Key parameters are calculated from kinetic data to quantify the potency of an inhibitor.

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. nih.govnih.gov It is a commonly reported measure of inhibitor potency.

The Ki (inhibition constant) is a more fundamental measure of the binding affinity between the inhibitor and the enzyme. nih.gov For competitive inhibitors, Ki represents the dissociation constant of the enzyme-inhibitor complex. researchgate.net

The determination of these parameters is crucial for structure-activity relationship (SAR) studies, which aim to correlate the chemical structure of a series of compounds with their biological activity.

Inhibitory Activity of a Related Quinoline Derivative

| Compound | Cell Line | Parameter | Value |

|---|

This table presents data for a structurally related compound to illustrate the type of data obtained from such studies, as specific IC50 or Ki values for this compound are not available in the cited literature.

Investigation of DNA/RNA Interactions

The planar aromatic structure of the quinoline ring system suggests that compounds like this compound may interact with nucleic acids. nih.gov Various biophysical techniques are employed to study these potential interactions.

Spectroscopic methods, such as UV-Visible and fluorescence spectroscopy, can detect changes in the spectral properties of DNA or the compound upon binding. For instance, intercalation—where the compound inserts itself between the base pairs of the DNA helix—often leads to a shift in the absorption wavelength (bathochromic shift) and a decrease in absorption intensity (hypochromism). researchgate.net The binding constant (Kb) can be calculated from these studies to quantify the affinity of the interaction. mdpi.com Other techniques like viscosity measurements and thermal denaturation studies can further corroborate the mode of binding. researchgate.net In silico studies have also been used to model the interaction of quinoline derivatives with DNA, often showing a preference for binding in the minor groove. nih.gov

Impact on Cellular Components and Pathways

Detailed in vitro and in silico investigations are crucial for elucidating the specific molecular targets and cellular pathways affected by this compound. This subsection explores the compound's influence on key cellular machinery, namely the Signal Recognition Particle and Cytochrome P450 enzymes, based on available scientific research.

Signal Recognition Particle (SRP):

The Signal Recognition Particle is a universally conserved ribonucleoprotein complex that plays a critical role in targeting specific proteins to the endoplasmic reticulum in eukaryotes and the plasma membrane in prokaryotes. This process is essential for the proper localization and function of a vast number of proteins.

Currently, there is no publicly available scientific literature or data from in vitro or in silico studies that specifically investigates the interaction between this compound and the Signal Recognition Particle. Therefore, its impact on this crucial cellular pathway remains unknown.

Cytochrome P450 (CYP) Enzymes:

The Cytochrome P450 superfamily of enzymes is a critical component of cellular metabolism, responsible for the oxidation of a wide variety of substrates, including xenobiotics such as drugs and environmental toxins, as well as endogenous compounds. The activity of CYP enzymes can significantly influence the efficacy and toxicity of chemical compounds.

Similar to the Signal Recognition Particle, there is a lack of specific research on the effects of this compound on Cytochrome P450 enzymes. While the metabolism of the broader class of quinoline compounds by various CYP isoforms has been a subject of study, these findings cannot be directly extrapolated to this compound due to the high substrate specificity of these enzymes.

Data on the Interaction of this compound with Cellular Components:

| Cellular Component/Pathway | Interaction Studied | Research Findings |

|---|---|---|

| Signal Recognition Particle | No studies found | Data not available |

| Cytochrome P450 | No studies found | Data not available |

Summary of Research Findings:

A comprehensive search of scientific databases and literature reveals a significant gap in the understanding of the molecular targets and mechanisms of action of this compound. No published research to date has specifically examined its effects on the Signal Recognition Particle or the Cytochrome P450 enzyme system. Consequently, there is no data to present regarding its inhibitory or inductive potential on these pathways, nor any in silico docking or binding affinity studies. Future research is necessary to characterize the molecular interactions of this compound and to determine its impact on these and other cellular components and pathways.

Viii. Analytical Method Development for Research Applications

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a primary technique for assessing the purity of "6-ETHYL-QUINOLIN-3-YLAMINE" and for its separation from starting materials, by-products, and other impurities generated during synthesis. The purity of a compound is a critical parameter in research, as impurities can significantly affect the outcomes of biological assays and other experiments.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of quinoline (B57606) derivatives. In this technique, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For a compound like "this compound," a typical mobile phase would consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. The inclusion of additives like formic acid or ammonium (B1175870) acetate (B1210297) in the mobile phase can improve peak shape and resolution by controlling the ionization state of the basic quinoline nitrogen.

In a typical research setting, the purity of newly synthesized quinoline derivatives is often confirmed to be greater than 95% using HPLC with UV or diode-array detection (DAD) nih.gov. The selection of the detection wavelength is crucial for achieving optimal sensitivity and is usually set at the maximum absorbance (λmax) of the quinoline ring system.

Below is an interactive data table summarizing typical HPLC conditions that could be adapted for the purity assessment of "this compound" based on methods developed for similar quinoline compounds.

| Parameter | Typical Conditions |

| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV/DAD detector |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient of Acetonitrile and Water (often with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a specific wavelength (e.g., 254 nm or the compound's λmax) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

This table represents a generalized set of starting conditions for HPLC method development for "this compound". Actual conditions may need to be optimized.

The retention time of "this compound" in an RP-HPLC system is influenced by its lipophilicity. The ethyl group at the 6-position increases its non-polar character compared to the parent 3-aminoquinoline (B160951), leading to a longer retention time under reversed-phase conditions. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For preparative applications, where the goal is to isolate the pure compound, the HPLC method is scaled up using larger columns and higher flow rates to process larger quantities of the crude product.

Quantitative Analysis Methods for Research Samples

For the quantitative determination of "this compound" in research samples, such as in vitro assay solutions or biological matrices, more sensitive and selective methods are required. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and wide dynamic range mdpi.com.

A quantitative UPLC-MS/MS method involves the development and validation of an assay according to established guidelines, which include assessments of linearity, accuracy, precision, selectivity, and stability. An internal standard (IS), a compound with similar physicochemical properties to the analyte, is typically used to ensure the accuracy and reproducibility of the method by compensating for variations in sample preparation and instrument response.

The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high specificity. In MRM, a specific precursor ion (the protonated molecule [M+H]⁺ for "this compound") is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes interferences from other components in the sample matrix.

The following interactive data table outlines the key parameters for a validated quantitative UPLC-MS/MS method, based on established methods for similar small molecule quinoline derivatives mdpi.comresearchgate.net.

| Validation Parameter | Typical Acceptance Criteria for Research Applications |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within ±20%). |

| Precision (%RSD) | Intra- and inter-day precision should be ≤ 15% (≤ 20% at the LLOQ). |

| Accuracy (%Bias) | Intra- and inter-day accuracy should be within ± 15% of the nominal concentration (± 20% at the LLOQ). |

| Recovery | Consistent and reproducible recovery across the concentration range. |

| Matrix Effect | Should be minimized to ensure that the ionization of the analyte is not significantly suppressed or enhanced by matrix components. |

| Stability | The analyte should be stable under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop storage). |

This table presents a summary of typical validation parameters and their acceptance criteria for a quantitative UPLC-MS/MS method for research purposes.

For example, a study on the quantitative determination of 5-aminoisoquinoline, a related compound, in plasma using UPLC-MS/MS demonstrated a linear range of 1.0 to 666 ng/mL with a correlation coefficient (r²) of ≥0.995. The precision was within 12.68% and the accuracy ranged from -8.6% to 5.9% mdpi.com. Similar performance would be expected for a validated method for "this compound." The development of such a method is crucial for pharmacokinetic studies, enabling the measurement of the compound's concentration over time in biological fluids and tissues.

Ix. Applications of 6 Ethyl Quinolin 3 Ylamine Derivatives As Chemical Probes

Development of Fluorescent Probes for Biological Systems

The rigid, aromatic structure of the quinoline (B57606) ring system serves as an excellent fluorophore, making its derivatives highly suitable for the development of fluorescent probes. nih.gov These probes are designed to detect and image specific analytes within biological environments, such as metal ions, nucleic acids, and amino acids, by exhibiting changes in their fluorescent properties upon interaction. rsc.orgmdpi.com

The design of quinoline-based probes is highly modular, often involving the strategic functionalization of the core scaffold to tune photophysical properties and introduce specific recognition sites. nih.gov For example, modifications can lead to probes that operate through mechanisms like chelation-enhanced fluorescence (CHEF) or photo-induced electron transfer (PET), resulting in a "turn-on" or "turn-off" fluorescent response upon binding to a target. researchgate.netmdpi.com Researchers have successfully synthesized quinoline derivatives that act as selective sensors for biologically important ions like Fe³⁺ and Zn²⁺. nih.govmdpi.com Other specialized derivatives have been developed for bio-imaging applications, such as water-soluble quinoline-indole derivatives capable of targeting and identifying nucleolus RNA and mitochondrial DNA through three-photon fluorescence. rsc.orgnih.gov

| Probe Derivative Class | Target Analyte | Mechanism/Feature | Application |

|---|---|---|---|

| Quinoline-Indole Derivative (e.g., IM-3) | RNA/DNA | Three-photon fluorescence enhancement | Simultaneous staining of mitochondria and nucleolus in living cells. rsc.orgnih.gov |

| Pyrroloquinoline Derivative (e.g., PQP-1) | L-lysine | Fluorescence enhancement upon binding | Selective detection and cell imaging of lysine. mdpi.com |

| 8-Amidoquinoline Derivatives | Zn²⁺ | Chelation Enhanced Fluorescence (CHEF) | Detection of zinc ions in biological systems. mdpi.com |

| Quinoline with Isothiocyanate Moiety | Fe³⁺ | Fluorescence quenching upon binding | Detection of iron ions in cells and zebrafish. nih.gov |

Utilization in Biological Pathway Interrogation

Chemical probes derived from quinoline are powerful tools for interrogating biological pathways, allowing researchers to study the roles of specific enzymes and signaling cascades. frontiersin.org By designing molecules that selectively inhibit key proteins, scientists can observe the downstream effects and elucidate the protein's function within a pathway. The quinoline scaffold is particularly prominent in the development of kinase inhibitors, which are crucial for studying the signaling pathways that are often dysregulated in diseases like cancer. nih.gov

Quinoline derivatives can disrupt aberrant signaling that promotes tumor growth and progression by targeting key kinases. nih.gov For instance, a derivative of 6-ethyl-quinoline, Ethyl 6-ethyl-4-((2-hydroxyethyl)amino)quinoline-3-carboxylate, has been identified for its potential in kinase inhibition and its ability to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.

Beyond cancer pathways, quinoline derivatives have been developed to interrogate neurological processes. A notable example is their use as inhibitors of Phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that degrades the second messenger cGMP. By inhibiting PDE5, these quinoline-based probes increase cGMP levels, allowing for the study of the nitric oxide/cGMP signaling pathway, which is vital for learning and memory. nih.gov This application showcases how these tool compounds can be used to investigate pathways relevant to neurodegenerative disorders such as Alzheimer's disease. nih.gov

Tool Compounds for Receptor and Enzyme Research

The utility of quinoline derivatives as "tool compounds" stems from their ability to be synthesized with high potency and selectivity for specific biological targets, such as enzymes and receptors. These molecules serve as standard laboratory tools to validate the function of a protein or to probe its active site.

A significant area of research is the development of quinoline-based kinase inhibitors. These compounds are designed to bind to the ATP-binding site of specific kinases, thereby blocking their catalytic activity. This allows for detailed study of the kinase's role in cellular processes. Derivatives have been identified with potent inhibitory activity against a range of kinases, including B-RAF, c-RAF, FLT3, and EGFR, among others. researchgate.netmdpi.com For example, the compound N-(3-((6-methoxyquinolin-2-yl)amino)phenyl)-4-((4-methyl-1,4-diazepan-1-yl)methyl)-3-(trifluoromethyl)benzamide has been identified as a potent B-RAFV600E inhibitor. mdpi.com

The table below presents several quinoline derivatives that have been characterized as inhibitors of specific enzymes, highlighting their potency and utility as tool compounds in biochemical and cellular research.

| Compound/Derivative Class | Enzyme Target | Inhibitory Potency (IC₅₀/Kᵢ) | Research Application |

|---|---|---|---|

| Compound 7a (a 3-hydroxymethyl quinoline derivative) | Phosphodiesterase 5 (PDE5) | IC₅₀ = 0.27 nM | Studying the cGMP pathway in memory and Alzheimer's disease. nih.gov |

| Ethyl 6-ethyl-4-((2-hydroxyethyl)amino)quinoline-3-carboxylate | Cancer cell lines (MCF-7) | IC₅₀ = 15 µM | Probe for studying cancer cell proliferation. |

| Compound 17b (a diarylamide quinoline derivative) | B-RAFV600E Kinase | IC₅₀ = 0.0075 µM | Tool for investigating RAF kinase signaling in cancer. mdpi.com |

| CHM-1-P-Na (a 2-phenylquinolin-4-one derivative) | Multiple cancer cell lines | Potent cytotoxicity | Studying antitumor mechanisms in xenograft models. researchgate.net |

| Compound 6 (a 3H-pyrazolo[4,3-f]quinoline derivative) | FLT3 / Haspin Kinase | 76% / 77% inhibition @ 50 nM | Dual inhibitor for studying pathways in acute myeloid leukemia. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 6-ethyl-quinolin-3-ylamine, and how should data interpretation be approached?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the ethyl substituent at position 6 and the amine group at position 2. Compare chemical shifts with analogous quinoline derivatives (e.g., 6-methoxyquinoline ).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) is critical for verifying molecular ion peaks and fragmentation patterns. For example, the ethyl group may exhibit a characteristic loss of 28 Da (CH) .

- Infrared (IR) Spectroscopy : Identify N-H stretching (~3300–3500 cm) and aromatic C-H vibrations (~3000–3100 cm) .

Q. What synthetic routes are effective for preparing this compound, and what are their limitations?

- Methodological Answer :

- Vilsmeier-Haack Reaction : Formylation of 6-ethylquinoline precursors using POCl/DMF, followed by reduction of the formyl group to an amine via catalytic hydrogenation or Staudinger conditions .

- Enamine Cyclization : React ethyl-substituted aniline derivatives with formylacetic acid esters to form intermediates, followed by cyclization and functionalization .

- Limitations : Low yields due to steric hindrance from the ethyl group; optimize reaction temperature and catalyst loading (e.g., Pd/C for hydrogenation) .

Q. How can researchers assess the antimicrobial or biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Use standardized protocols (e.g., broth microdilution for MIC determination) against Gram-positive/negative bacteria. Include positive controls like ciprofloxacin .

- Structure-Activity Relationship (SAR) : Compare activity with analogs (e.g., 6-chloro or 6-fluoro quinolines) to evaluate the ethyl group’s role in membrane penetration or target binding .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound for target-specific applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., amine group nucleophilicity) .

- Molecular Docking : Simulate interactions with biological targets (e.g., PI3Kδ for anti-inflammatory applications). Validate docking scores with in vitro inhibition assays .

- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties, focusing on logP and solubility influenced by the ethyl group .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results) for this compound derivatives?

- Methodological Answer :

- Statistical Analysis : Apply ANOVA or t-tests to compare datasets. For example, inconsistent MIC values may arise from variations in bacterial strains or assay conditions .

- Experimental Replication : Standardize protocols (e.g., solvent purity, incubation time) and report deviations. Cross-validate with orthogonal assays (e.g., time-kill curves vs. MIC) .

- Meta-Analysis : Aggregate published data on quinoline analogs to identify trends (e.g., ethyl group’s impact on cytotoxicity) .

Q. What strategies improve the regioselectivity of functionalizing this compound for complex derivative synthesis?

- Methodological Answer :

- Directing Groups : Introduce temporary groups (e.g., Boc-protected amine) to steer electrophilic substitution to specific positions .

- Metal-Catalyzed Cross-Coupling : Use Suzuki-Miyaura reactions to couple boronic acids at the quinoline’s 2- or 4-positions without disrupting the ethyl or amine groups .

- Microwave-Assisted Synthesis : Enhance reaction efficiency and selectivity by controlling thermal gradients .

Methodological Best Practices

Q. How to ensure reproducibility in synthesizing and testing this compound derivatives?

- Guidelines :

- Detailed Lab Records : Document reagent sources, purification methods (e.g., column chromatography gradients), and instrument calibration .

- Collaborative Validation : Share protocols with independent labs to confirm yields and bioactivity .

- Open Data : Publish raw spectroscopic and assay data in supplementary materials .

Q. What ethical considerations apply when publishing research on this compound?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.